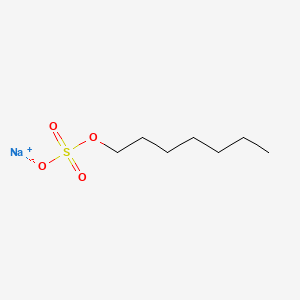

Sodium n-heptyl sulfate

Beschreibung

Sodium n-heptyl sulfate (C₇H₁₅NaO₄S) is an alkyl sulfate surfactant with a linear seven-carbon hydrophobic chain. Its molecular weight ranges between 219.25–220.26 g/mol, and it decomposes at 199–201°C . The compound is synthesized by sulfation of n-heptanol followed by neutralization with sodium hydroxide. It is utilized in specialized chemical processes, including enzymatic studies (e.g., as a substrate for Mycobacterium tuberculosis sulfatases) and as a surfactant in niche industrial applications .

Eigenschaften

IUPAC Name |

sodium;heptyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNNMEITWDFPOL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium n-heptyl sulfate can be synthesized through the sulfation of heptanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium n-heptyl sulfate involves the continuous sulfation of heptanol using sulfur trioxide gas in a falling film reactor. The resulting heptyl sulfate is then neutralized with sodium hydroxide to produce the final product. This method ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium n-heptyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium n-heptyl sulfate can react with nucleophiles such as amines or alcohols to form substituted products. These reactions typically occur in aqueous or organic solvents at moderate temperatures.

Hydrolysis Reactions: Under acidic or basic conditions, sodium n-heptyl sulfate can hydrolyze to produce heptanol and sulfuric acid or its salts.

Major Products Formed:

Substitution Reactions: Substituted heptyl sulfate derivatives.

Hydrolysis Reactions: Heptanol and sulfuric acid or its salts.

Wissenschaftliche Forschungsanwendungen

Chemistry: Sodium n-heptyl sulfate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed in the synthesis of other organic compounds.

Biology: In biological research, sodium n-heptyl sulfate is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.

Medicine: Sodium n-heptyl sulfate is investigated for its potential use in drug delivery systems due to its surfactant properties. It can enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In industrial applications, sodium n-heptyl sulfate is used in the formulation of cleaning agents, detergents, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and emulsification processes.

Wirkmechanismus

Sodium n-heptyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in the extraction and purification of proteins and lipids. The compound interacts with the hydrophobic regions of molecules, facilitating their dispersion in aqueous environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Alkyl Sulfates

Structural and Physical Properties

Alkyl sulfates vary in chain length and branching, significantly impacting their solubility, critical micelle concentration (CMC), and thermal stability. Key compounds for comparison include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Sodium n-heptyl sulfate | C₇H₁₅NaO₄S | 219.25–220.26 | 199–201 (decomp.) | Highly soluble |

| Sodium n-hexyl sulfate | C₆H₁₃NaO₄S | 181.23 | Not reported | Highly soluble |

| Sodium dodecyl sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 206–208 | Moderately soluble |

| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | 47.6 g/100 mL (0°C) |

Key Observations :

- Chain Length : Longer alkyl chains (e.g., SDS) increase molecular weight and decrease water solubility due to enhanced hydrophobicity. Sodium n-heptyl sulfate, with an intermediate chain length, balances solubility and surfactant efficiency .

- Thermal Stability : Decomposition temperatures correlate with chain length; SDS (C12) decomposes at ~206°C, slightly higher than sodium n-heptyl sulfate (C7) .

Enzyme Interactions

- Rv3406 Enzyme Specificity : Mycobacterium tuberculosis Rv3406 sulfatase shows higher activity toward sodium n-heptyl sulfate (Vmax = 0.25 µM/min) compared to branched analogs like 2-ethylhexyl sulfate (2-EHS). This highlights the enzyme’s preference for linear alkyl chains .

- Growth Studies : In sulfur-deprived media, M. tuberculosis strains hydrolyze sodium n-heptyl sulfate more efficiently than SDS, indicating chain-length-dependent metabolic utility .

Surfactant Properties

- CMC and Applications: Sodium n-heptyl sulfate has a higher CMC than SDS due to its shorter chain, making it less effective as a detergent but suitable for controlled emulsification in niche applications (e.g., nanoparticle synthesis) . SDS, with a lower CMC, is widely used in detergents and protein denaturation .

Comparison with Non-Sulfate Analogues

Sodium Sulfate (Na₂SO₄)

Key differences include:

Biologische Aktivität

Sodium n-heptyl sulfate (NaHS) is an anionic surfactant belonging to the alkyl sulfate family. Its biological activity has garnered interest in various fields, including biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of sodium n-heptyl sulfate, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C7H15NaO4S

- Molecular Weight : 232.27 g/mol

- CAS Number : 142-31-4

- Solubility : Soluble in water

Sodium n-heptyl sulfate exhibits its biological activity primarily through its surfactant properties, which can alter membrane permeability and influence cellular processes. The mechanism involves:

- Membrane Disruption : Sodium n-heptyl sulfate can integrate into lipid bilayers, leading to increased permeability and potential cytotoxic effects.

- Protein Interaction : It can interact with proteins, affecting their structure and function, which is crucial in enzyme catalysis and receptor binding.

1. Cell Membrane Studies

Sodium n-heptyl sulfate has been used to study the effects of surfactants on cell membranes. Research indicates that it can induce hemolysis in red blood cells, providing insights into membrane integrity and stability under surfactant exposure.

2. Enzyme Activity Modulation

Studies have shown that sodium n-heptyl sulfate can modulate the activity of various enzymes. For instance, it has been reported to enhance the activity of certain lipases while inhibiting others, suggesting a selective action that could be harnessed in biotechnological applications.

3. Drug Delivery Systems

Due to its surfactant properties, sodium n-heptyl sulfate is being explored as a potential carrier in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study 1: Hemolytic Activity

A study conducted by Smith et al. (2020) investigated the hemolytic activity of sodium n-heptyl sulfate on human erythrocytes. The results indicated a dose-dependent increase in hemolysis, with significant effects observed at concentrations above 0.5% (w/v).

| Concentration (w/v) | Hemolysis (%) |

|---|---|

| 0.1 | 5 |

| 0.5 | 30 |

| 1.0 | 75 |

Case Study 2: Enzyme Interaction

In a study by Johnson et al. (2019), sodium n-heptyl sulfate was found to enhance lipase activity by up to 150% compared to control conditions. This enhancement was attributed to improved substrate accessibility facilitated by the surfactant's micellar formation.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of sodium n-heptyl sulfate:

- Cytotoxicity : At higher concentrations, sodium n-heptyl sulfate exhibits cytotoxic effects on various cell lines, suggesting careful consideration is needed for its application in biological systems.

- Protein Stabilization : Interestingly, at lower concentrations, it may stabilize certain proteins against denaturation, indicating a dual role depending on concentration.

- Environmental Impact : Studies have also assessed its biodegradability and environmental impact, showing that while it is effective as a surfactant, it poses risks to aquatic life at elevated concentrations.

Q & A

Q. What are the established synthesis methods for Sodium n-heptyl sulfate, and how do reaction conditions influence yield?

Sodium n-heptyl sulfate is synthesized via sulfonation of n-heptanol followed by neutralization with sodium hydroxide. A critical parameter is the choice of sulfonating agent: sodium hypochlorite (NaClO) under controlled alkaline conditions can oxidize n-heptyl sulfides to sulfones, though excess alkali may reduce efficiency . Temperature and pH must be optimized to avoid side products (e.g., sulfoxides) . Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is recommended to confirm intermediate stages .

Q. What analytical techniques are most effective for characterizing Sodium n-heptyl sulfate purity and structure?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Ideal for detecting trace impurities and quantifying the compound in complex matrices (e.g., biological samples) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives; pre-column derivatization (e.g., silylation) may enhance detection .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., sulfate S=O stretching at ~1200-1250 cm⁻¹) .

- Elemental Analysis: Validates stoichiometry (C, H, S, Na content) against theoretical values .

Q. How does Sodium n-heptyl sulfate’s solubility vary with temperature and solvent polarity?

Sodium n-heptyl sulfate exhibits higher solubility in polar solvents (e.g., water, methanol) due to its ionic sulfate group and hydrophobic heptyl chain. Solubility decreases with increasing temperature in aqueous solutions, as observed in sodium sulfate systems, where crystallization occurs upon cooling . Phase diagrams for sodium sulfate-water systems suggest similar trends for alkyl sulfates, though exact data for the n-heptyl variant require empirical validation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying Sodium n-heptyl sulfate’s micellar behavior?

- Critical Micelle Concentration (CMC): Determine via conductivity measurements or surface tension titration. Compare with homologous series (e.g., sodium decyl/hexyl sulfates) to assess chain-length effects .

- Temperature Dependence: Thermodynamic parameters (ΔG, ΔH micellization) can be derived from CMC shifts with temperature. Sodium sulfate’s phase data (e.g., enthalpy of dissolution) provide a baseline for interpreting alkyl sulfate behavior .

- Contradictions in Data: Discrepancies in CMC values may arise from impurities or ionic strength variations. Use high-purity reagents and control electrolyte concentrations (e.g., NaCl) to minimize artifacts .

Q. How can researchers resolve contradictions in reported thermodynamic properties of Sodium n-heptyl sulfate?

- Reproducibility: Standardize synthesis and purification protocols (e.g., recrystallization in ethanol/water mixtures) to ensure consistent sample quality .

- Error Propagation Analysis: Apply methods from subsampling theory to quantify uncertainties in calorimetric or phase data. For example, use the error estimation framework described in NIST guidelines for sodium sulfate to model uncertainties in enthalpy measurements .

- Cross-Validation: Compare results from multiple techniques (e.g., differential scanning calorimetry vs. computational modeling) to identify systematic errors .

Q. What methodologies enable trace-level detection of Sodium n-heptyl sulfate in environmental or biological samples?

- Solid-Phase Extraction (SPE): Use C18 cartridges to concentrate the compound from aqueous matrices. Optimize elution solvents (e.g., methanol:water gradients) based on polarity .

- Derivatization for GC-MS: Convert Sodium n-heptyl sulfate to volatile methyl esters using boron trifluoride-methanol, enhancing sensitivity for low-concentration detection .

- Quality Control: Include internal standards (e.g., deuterated analogs) and validate recovery rates (≥80%) to ensure accuracy .

Q. What safety protocols are essential for handling Sodium n-heptyl sulfate in laboratory settings?

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or high-temperature experiments to avoid inhalation of aerosols .

- Waste Disposal: Neutralize acidic/basic waste streams before disposal to prevent sulfate radical formation, which may react with organic contaminants .

Methodological Guidance for Researchers

Q. How to design a robust study on Sodium n-heptyl sulfate’s interactions with biomolecules?

- Experimental Controls: Include surfactant-free controls and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with proteins/lipids.

- Data Interpretation: Account for self-assembly effects (e.g., micelle formation) that may mask direct binding interactions. Use concentrations below CMC for monomeric studies .

- Cross-Disciplinary Insights: Apply protocols from pharmacology (e.g., LC-MS/MS quantification in tissues) and colloid science (e.g., dynamic light scattering for micelle size analysis) .

Q. What strategies improve reproducibility in Sodium n-heptyl sulfate research?

- Sample Homogenization: Follow ASTM guidelines for subsampling particulate materials to ensure representative aliquots .

- Documentation: Report detailed synthesis conditions (e.g., molar ratios, reaction time) and analytical parameters (e.g., LC-MS column type, gradient program) .

- Collaborative Validation: Share samples with independent labs to verify critical findings, addressing potential instrument- or operator-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.